3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate
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Overview
Description
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, a pyridinyl group, and a fluorobenzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate through a condensation reaction involving 3,4-dimethoxybenzaldehyde and a suitable pyridine derivative.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Coupling with 4-Fluorobenzenecarboxylate: The final step involves the coupling of the pyridinyl intermediate with 4-fluorobenzenecarboxylate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl benzoate
- 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate
- 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-bromobenzenecarboxylate
Uniqueness
3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorobenzenecarboxylate group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-26-18-10-6-14(11-19(18)27-2)17-9-5-15(12-23)20(24-17)28-21(25)13-3-7-16(22)8-4-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEXEWKGSUDMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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